1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine
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Overview
Description
1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine is a compound that features an imidazole ring fused with an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine typically involves the reaction of indene derivatives with imidazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromoalkanes in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated imidazole rings.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
1H-Imidazole: A simpler structure with similar reactivity but lacks the indene moiety.
2-(1H-Imidazol-1-yl)ethanol: Contains an imidazole ring but with an ethanol group instead of an indene structure.
1-(1H-Imidazol-1-yl)benzene: Similar imidazole ring but attached to a benzene ring instead of an indene
Properties
CAS No. |
515153-87-4 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-imidazol-1-yl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C12H13N3/c13-10-2-3-11-9(7-10)1-4-12(11)15-6-5-14-8-15/h2-3,5-8,12H,1,4,13H2 |
InChI Key |
IFAWUDZUCXAMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3C=CN=C3)C=CC(=C2)N |
Origin of Product |
United States |
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